N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide
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Overview
Description
The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and has a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole group would contribute to the rigidity of the molecule, while the benzylsulfonyl group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzylsulfonyl groups. The benzimidazole group is known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
One significant application of derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is in the development of antimicrobial agents. The synthesis and antimicrobial evaluation of novel sulphonamide derivatives, including compounds with structural similarities to this compound, have shown promising results against a range of microbial strains. These derivatives have been reported to display good antimicrobial activity, highlighting their potential in addressing the growing concern of antibiotic resistance (Fahim & Ismael, 2019).
Antitumor and Anticancer Activity
Another critical application of derivatives of this compound is in the field of oncology, where they are investigated for their antitumor and anticancer activities. For instance, compounds based on the benzothiazole structure, including N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives, have been screened for their potential antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
The exploration of enzyme inhibition is another area where derivatives of this compound are finding applications. Research into new sulfonamides with benzodioxane and acetamide moieties has investigated their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase (AChE). This line of research opens up possibilities for treating diseases such as diabetes and Alzheimer's by modulating enzyme activity (Abbasi et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(15-29(27,28)14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOMXWSACUDKMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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